REACTION_CXSMILES
|
[CH:1]12[CH2:8][CH2:7]C[CH:5]1[CH2:4]C(=O)[O:2]2.[H-].C([Al+]C[CH:17]([CH3:19])[CH3:18])C(C)C>C1(C)C=CC=CC=1>[CH3:4][CH2:5][CH:1]([OH:2])[CH2:8][CH2:7][CH2:19][CH2:17][CH3:18] |f:1.2|
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
C12OC(CC2CCC1)=O
|
Name
|
|
Quantity
|
65.1 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the obtained crude product
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(CCCCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]12[CH2:8][CH2:7]C[CH:5]1[CH2:4]C(=O)[O:2]2.[H-].C([Al+]C[CH:17]([CH3:19])[CH3:18])C(C)C>C1(C)C=CC=CC=1>[CH3:4][CH2:5][CH:1]([OH:2])[CH2:8][CH2:7][CH2:19][CH2:17][CH3:18] |f:1.2|
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
|
C12OC(CC2CCC1)=O
|
Name
|
|
Quantity
|
65.1 mL
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the obtained crude product
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(CCCCC)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |